molecular formula C16H15BrClNOS B300433 4-bromo-N-{2-[(2-chlorobenzyl)sulfanyl]ethyl}benzamide

4-bromo-N-{2-[(2-chlorobenzyl)sulfanyl]ethyl}benzamide

Cat. No. B300433
M. Wt: 384.7 g/mol
InChI Key: COQPCDSKCJHCSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-bromo-N-{2-[(2-chlorobenzyl)sulfanyl]ethyl}benzamide, commonly known as BCSB, is a chemical compound that belongs to the family of benzamides. It has been extensively studied for its potential applications in scientific research, particularly in the field of medicinal chemistry.

Mechanism of Action

The exact mechanism of action of BCSB is not fully understood. However, it is believed to exert its biological effects by inhibiting the activity of certain enzymes and signaling pathways in the body. BCSB has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. It has also been shown to inhibit the activity of protein kinase C (PKC), which is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
BCSB has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of bacteria and fungi, and reduce inflammation in animal models. BCSB has also been shown to modulate the activity of neurotransmitters in the brain, which may have implications for the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of using BCSB in lab experiments is its wide range of biological activities. It has been shown to exhibit antitumor, antibacterial, and antifungal properties, among others. This makes it a versatile compound for studying various biological processes. However, one of the limitations of using BCSB is its potential toxicity. It is important to use appropriate safety measures when handling BCSB in the laboratory.

Future Directions

There are several potential future directions for the study of BCSB. One area of interest is the development of BCSB derivatives with improved biological activity and reduced toxicity. Another area of interest is the investigation of BCSB as a potential therapeutic agent for the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to elucidate the exact mechanism of action of BCSB and its potential interactions with other drugs and compounds.

Synthesis Methods

The synthesis of BCSB involves the reaction of 4-bromo-2-nitroaniline with 2-chlorobenzyl mercaptan in the presence of sodium ethoxide. The resulting intermediate is then treated with N,N-diethylformamide to obtain BCSB as a white solid.

Scientific Research Applications

BCSB has been studied extensively for its potential applications in medicinal chemistry. It has been shown to exhibit a wide range of biological activities, including antitumor, antibacterial, and antifungal properties. BCSB has also been investigated as a potential therapeutic agent for the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders.

properties

Product Name

4-bromo-N-{2-[(2-chlorobenzyl)sulfanyl]ethyl}benzamide

Molecular Formula

C16H15BrClNOS

Molecular Weight

384.7 g/mol

IUPAC Name

4-bromo-N-[2-[(2-chlorophenyl)methylsulfanyl]ethyl]benzamide

InChI

InChI=1S/C16H15BrClNOS/c17-14-7-5-12(6-8-14)16(20)19-9-10-21-11-13-3-1-2-4-15(13)18/h1-8H,9-11H2,(H,19,20)

InChI Key

COQPCDSKCJHCSY-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)CSCCNC(=O)C2=CC=C(C=C2)Br)Cl

Canonical SMILES

C1=CC=C(C(=C1)CSCCNC(=O)C2=CC=C(C=C2)Br)Cl

Origin of Product

United States

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